6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine
Overview
Description
6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine, also known as 6-BEP, is a potentially important heterocyclic compound with a wide range of applications in various fields of research and industry. It is a member of the pyrazolo[1,5-a]pyrimidine family, which are N-heterocyclic compounds that have attracted significant attention in medicinal chemistry and material science due to their notable photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . A variety of novel disubstituted 2-(alkynyl, aryl, and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed, especially in recent times . This review covering some periods from 1957 to 2021 has been prepared to discuss some of the structural pathways of these compounds as well as some of their interactions and applications .Scientific Research Applications
X-Ray Analysis and Structural Elucidation
The compound 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine has been utilized in the field of X-ray crystallography for structural analysis. For instance, Clayton et al. (1980) conducted X-ray analysis on closely related compounds, contributing to the understanding of their molecular structure and chemical behavior (Clayton et al., 1980).
Synthesis and Chemical Reactivity
The compound plays a significant role in synthetic chemistry, particularly in creating novel pyrazolo[1,5-a]pyrimidine scaffolds. Catalano et al. (2015) explored an innovative strategy using a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate, demonstrating its potential in synthesizing diverse pyrazolo[1,5-a]pyrimidine derivatives with varying substituents (Catalano et al., 2015).
Electrophilic Substitution Reactions
Atta (2011) investigated electrophilic substitutions on pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, derived from compounds similar to 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine, highlighting their chemical versatility and potential for generating diverse derivatives (Atta, 2011).
Application in Fluorescence and Photophysics
Juan C Castillo et al. (2018) explored the synthesis of 3-formylpyrazolo[1,5- a]pyrimidines, which are structurally related to 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine, for the creation of novel functional fluorophores. These compounds demonstrated significant potential in fluorescence applications, indicating their use in biological and environmental probing (Juan C Castillo et al., 2018).
Pharmaceutical Research
In the pharmaceutical field, research by Auzzi et al. (1983) on pyrazolo[1,5-a]pyrimidines, which are structurally akin to 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine, revealed their potential as nonsteroidal anti-inflammatory drugs with minimal ulcerogenic activity (Auzzi et al., 1983).
Future Directions
The synthetic transformations involving the pyrazolo[1,5-a]pyrimidine motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .
properties
IUPAC Name |
6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-2-7-3-8-10-4-6(9)5-12(8)11-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCJTOGJYGMUMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C(C=NC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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